2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine
Description
Nomenclature and Classification
2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine is a synthetic organic compound belonging to the piperazine derivative family. Its IUPAC name reflects its structural configuration: a piperazine ring substituted at the 1-position with a 3-methylphenyl group and at the 4-position with an ethylamine side chain. Common synonyms include AK Scientific Catalog Number 2268CN and 2-[4-(m-tolyl)piperazin-1-yl]ethanamine.
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₉N₃ |
| Molecular Weight | 217.31 g/mol |
| SMILES Notation | CC1=CC(=CC=C1)N2CCN(CCN)CC2 |
Classified as a secondary amine , the compound’s pharmacological relevance stems from its piperazine core, a heterocyclic structure known for modulating neurotransmitter systems. Its structural analogs, such as 1-(3-methoxyphenyl)piperazine, highlight the role of aromatic substituents in biological activity.
Historical Context and Discovery
The synthesis of this compound aligns with broader efforts in mid-20th-century medicinal chemistry to explore piperazine derivatives for therapeutic potential. While its exact discovery timeline remains undocumented in public literature, its structural framework parallels compounds like 1-(3-methylphenyl)piperazine, first reported in the 1970s. Early synthetic routes likely involved nucleophilic substitution reactions , where piperazine reacts with halogenated precursors under controlled conditions. Advances in chromatographic purification and spectroscopic validation enabled its characterization, though foundational studies remain proprietary.
Position within Piperazine Derivative Family
Piperazine derivatives exhibit diverse biological activities, ranging from antipsychotic to antibacterial effects. This compound distinguishes itself through its 3-methylphenyl substituent and ethylamine side chain , which influence receptor binding kinetics. Comparatively:
- 1-(3-Methoxyphenyl)piperazine : Features a methoxy group, enhancing serotonin receptor affinity.
- 1-(2-Methylphenyl)piperazine : Altered substituent position reduces metabolic stability.
This compound’s balance of lipophilicity (from the methyl group) and hydrogen-bonding capacity (from the amine) positions it as a candidate for central nervous system-targeted drug development.
Molecular Identification Parameters
The compound’s identity is confirmed through spectroscopic and chromatographic methods:
- Mass Spectrometry (MS) : A molecular ion peak at m/z 217.31 corresponds to [M+H]⁺, with fragmentation patterns indicating cleavage of the piperazine ring.
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
| Spectroscopic Technique | Key Features |
|---|---|
| MS | Molecular ion at m/z 217.31 |
| ¹H NMR | Multiplet for aromatic protons (δ 6.7–7.2 ppm) |
| IR | N-H and C-N stretches confirming amine groups |
These parameters ensure precise identification in research settings, particularly in studies exploring structure-activity relationships among piperazine derivatives.
Properties
IUPAC Name |
2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-12-3-2-4-13(11-12)16-9-7-15(6-5-14)8-10-16/h2-4,11H,5-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQCZSGFLSLOIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with Haloethylamine
A common strategy involves alkylating 1-(3-methylphenyl)piperazine with 2-chloroethylamine or its protected derivatives. This method leverages the nucleophilicity of the piperazine nitrogen to introduce the ethanamine side chain.
Procedure :
- Reactant Preparation : 1-(3-Methylphenyl)piperazine (1 equiv) is dissolved in a polar aprotic solvent (e.g., DMF or acetonitrile).
- Alkylation : 2-Chloroethylamine hydrochloride (1.2 equiv) is added with a base (K₂CO₃ or NaHCO₃) to scavenge HCl.
- Reaction Conditions : The mixture is heated to 80–100°C for 12–24 hours.
- Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (CHCl₃:MeOH, 9:1).
Challenges :
- Competing dialkylation may occur if excess haloethylamine is used.
- Low yields (~40–50%) due to steric hindrance from the 3-methylphenyl group.
Optimization :
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reactivity.
- Protecting the amine as a tert-butyl carbamate (Boc) prevents side reactions, with subsequent deprotection using TFA.
Reductive Amination of Piperazine Intermediates
Synthesis via 3,4-Dehydropiperazine-2-one Intermediate
This method, adapted from U.S. Patent 6,603,003B2, involves cyclization followed by reduction:
Step 1: Formation of 3,4-Dehydropiperazine-2-one
- Reactants : N-Methylethylenediamine (1 equiv) and methyl 3-methylbenzoylformate (1 equiv) in methanol.
- Conditions : Stirred at 30–35°C for 7 hours.
- Intermediate : 1-Methyl-3-(3-methylphenyl)-3,4-dehydropiperazine-2-one (yield: 48–69%).
Step 2: Reduction to Piperazine
- Reducing Agent : LiAlH₄ in THF at 50–55°C.
- Product : 1-Methyl-3-(3-methylphenyl)piperazine (yield: 60.5%).
Step 3: Introduction of Ethanamine Side Chain
- The methyl group on the piperazine nitrogen is replaced via nucleophilic substitution with 2-bromoethylamine, followed by deprotection.
Advantages :
- High regioselectivity due to the stability of the dehydropiperazine intermediate.
- Scalable for industrial production.
Multi-Step Synthesis from Aniline Derivatives
Nucleophilic Aromatic Substitution (SₙAr)
A patent by WO2014161976A1 outlines a route applicable to 3-methylphenyl analogs:
Step 1: S-Arylation
- Reactants : 3-Methylthiophenol and 1-fluoro-2-nitrobenzene.
- Base : K₂CO₃ in DMF at 25°C.
- Intermediate : (3-Methylphenyl)(2-nitrophenyl)sulfane (yield: 85–90%).
Step 2: Nitro Reduction
- Reducing Agent : Fe/AcOH or thiourea dioxide at 60°C.
- Intermediate : 2-((3-Methylphenyl)thio)aniline (yield: 75–80%).
Step 3: Piperazine Ring Formation
- Reactant : Bis(2-chloroethyl)amine hydrochloride.
- Conditions : Reflux in methyldiglycol at 130°C.
- Product : 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine (yield: 55–60%).
Key Insight :
Comparative Analysis of Synthetic Routes
| Method | Yield | Key Advantages | Limitations |
|---|---|---|---|
| Alkylation | 40–50% | Simple, fewer steps | Low yield, competing reactions |
| Reductive Amination | 60–70% | High regioselectivity, scalable | Requires hazardous LiAlH₄ |
| Multi-Step SₙAr | 55–60% | High purity, stable intermediates | Lengthy, high-temperature conditions |
Emerging Methodologies
Transition Metal-Catalyzed Coupling
Recent advances in Pd-catalyzed Buchwald-Hartwig amination allow direct coupling of 3-methylphenylboronic acid with N-Boc-piperazine, followed by deprotection and alkylation. This method offers yields up to 65% but requires expensive catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ethanamines.
Scientific Research Applications
Pharmaceutical Research
1.1 Neuropharmacology
The compound is primarily studied for its potential therapeutic effects in treating neurological disorders. Research indicates that it may interact with dopamine and serotonin receptors, which are critical targets in the treatment of conditions like depression and schizophrenia. Its structural similarity to other psychoactive compounds suggests it could exhibit significant biological activity, warranting further investigation into its pharmacodynamics and pharmacokinetics .
1.2 Acetylcholinesterase Inhibition
Recent studies have highlighted the compound's potential as an acetylcholinesterase inhibitor (AChEI). AChEIs are important in the treatment of Alzheimer's disease, as they enhance cholinergic transmission in the brain. In vitro and in vivo studies have shown that derivatives of piperazine, including this compound, can improve cognitive functions by mitigating the effects of neurotoxins like aluminum chloride on memory and anxiety levels in animal models .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine is crucial for optimizing its therapeutic efficacy. The presence of the methylphenyl group enhances solubility and binding affinity at specific receptor sites compared to structurally similar compounds. For instance, modifications to the piperazine ring or ethanamine chain can lead to variations in receptor selectivity and potency .
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(4-Methylpiperazin-1-yl)ethanamine | Structure | Similar pharmacological profile but lacks the methylphenyl group |
| 1-(3-Methylphenyl)piperazine | Structure | Focused on dopamine receptor interaction |
| 4-(3-Methylphenyl)piperazine | Structure | Investigated for anxiety-related disorders |
Case Studies and Research Findings
Several case studies have documented the efficacy of this compound in various experimental settings:
- In a study focusing on neuroprotective agents, derivatives similar to this compound showed significant improvements in behavioral tests related to memory and anxiety when administered to rats exposed to neurotoxic substances .
- Another research effort demonstrated that compounds with similar piperazine structures exhibited selective binding affinities at serotonin receptor subtypes, suggesting that this compound could be developed into a targeted therapy for mood disorders .
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved include signal transduction and metabolic regulation .
Comparison with Similar Compounds
Methyl vs. Methoxy Substitutions
Halogenated and Electron-Withdrawing Groups
Positional Isomerism
- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanamine (, QY-7473): Para-substitution may lead to distinct receptor selectivity profiles. For example, para-methoxy analogs are reported to show higher affinity for α-adrenergic receptors compared to meta-substituted derivatives .
Modifications to the Ethanamine Side Chain
Substituted Benzyl Groups
Schiff Base Derivatives
Key Observations :
- Pyrimidinyl substituents (e.g., ) achieve high yields (97%) due to favorable reaction kinetics in nucleophilic substitutions.
- Bulky substituents (e.g., benzyl in ) result in lower yields (~36%), likely due to steric hindrance .
Pharmacological Implications
- Dopamine D2 Receptor: The 3-methylphenyl group in the target compound may favor hydrophobic interactions in the receptor’s binding pocket, similar to the 2-fluorophenyl analog in , which showed nanomolar affinity .
- Serotonin Receptors : Chlorophenyl analogs () exhibit higher 5-HT1A affinity due to enhanced electron withdrawal, whereas methoxy groups () may shift selectivity toward 5-HT2 receptors .
Biological Activity
2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine, commonly referred to as a piperazine derivative, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique molecular structure, which includes a piperazine ring and an ethanamine side chain, contributing to its diverse biological activities.
Molecular Structure and Properties
- Molecular Formula : C₁₃H₂₁N₃
- Molecular Weight : 219.33 g/mol
- Key Structural Features :
- A piperazine moiety
- An ethanamine group
- A 3-methylphenyl substituent
The presence of the methylphenyl group enhances the compound's lipophilicity and may improve its binding affinity to various biological targets, particularly neurotransmitter receptors.
Research indicates that this compound interacts with several neurotransmitter systems, notably serotonin (5-HT) and dopamine receptors. These interactions suggest its potential as a therapeutic agent in treating psychiatric disorders such as depression and anxiety.
Binding Affinity Studies
Studies have demonstrated that this compound exhibits selective binding properties:
| Receptor Type | Binding Affinity (Ki) | Notes |
|---|---|---|
| 5-HT1A | Moderate | Potential anxiolytic effects |
| D2 | High | Implications for antipsychotic activity |
| α1-Adrenergic | Low | Minimal cardiovascular effects |
These findings highlight the compound's potential for developing targeted therapies with reduced side effects compared to non-selective agents.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Neuropharmacology : A study assessed the compound's efficacy in animal models of depression. Results indicated significant antidepressant-like effects, evidenced by increased locomotor activity in forced swim tests, suggesting a reduction in despair behavior.
- Anxiolytic Properties : In another study, the compound was evaluated for its anxiolytic potential using the elevated plus maze test. The results showed increased time spent in open arms, indicating reduced anxiety levels.
- Antipsychotic Activity : Research involving receptor binding assays revealed that this compound demonstrated a favorable profile for antipsychotic activity through its interaction with D2 receptors, which is critical for managing symptoms of schizophrenia.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. Various synthetic routes have been explored to modify its structure for enhanced biological activity:
| Synthetic Route | Description |
|---|---|
| Route A | Involves alkylation of piperazine followed by amination |
| Route B | Utilizes condensation reactions to form the final product |
These synthetic strategies are essential for producing analogs with improved pharmacological profiles.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(3-Methylphenyl)piperazin-1-yl]ethanamine, and how can purity be maximized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 1-(3-methylphenyl)piperazine with bromoethylamine under reflux in anhydrous tetrahydrofuran (THF) with a catalytic base (e.g., KCO) achieves moderate yields (~50–60%). Purification via column chromatography (silica gel, gradient elution with CHCl/MeOH) and recrystallization (ethanol/water) enhances purity (>95%). Monitor reaction progress using TLC (R ~0.3 in 9:1 CHCl/MeOH) and confirm structure via H NMR (e.g., piperazine proton signals at δ 2.5–3.5 ppm) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., aromatic protons from the 3-methylphenyl group at δ 6.8–7.2 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H] at m/z 260.2024 for CHN).
- HPLC : Assess purity (>98%) using a C18 column (mobile phase: 0.1% TFA in HO/acetonitrile) .
Q. What safety protocols are essential for handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2B for skin irritation) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (OSHA PEL: 5 mg/m).
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does structural modification of the piperazine ring impact serotonin receptor binding affinity?
- Methodology :
- Radioligand Binding Assays : Compare displacement of [H]8-OH-DPAT (5-HT ligand) in transfected HEK293 cells. The 3-methylphenyl group may enhance lipophilicity and receptor subtype selectivity (e.g., 5-HT vs. 5-HT) .
- Computational Docking : Use Schrödinger Suite to model interactions with receptor binding pockets (e.g., hydrogen bonding with Ser159/Thr160 residues in 5-HT) .
Q. How can contradictory data on dopamine receptor activity be resolved?
- Methodology :
- Assay Standardization : Replicate studies using identical cell lines (e.g., CHO-K1/D receptors) and buffer conditions (e.g., 25 mM Tris-HCl, pH 7.4).
- Meta-Analysis : Compare Ki values across studies (e.g., discrepancies may arise from differences in radioligand purity or nonspecific binding corrections) .
Q. What in vivo models are suitable for evaluating neuropharmacological effects?
- Methodology :
- Forced Swim Test (FST) : Administer 10 mg/kg (i.p.) to Sprague-Dawley rats to assess antidepressant-like activity (reduced immobility time).
- Microdialysis : Measure extracellular dopamine in the prefrontal cortex via HPLC-ECD after acute dosing .
Q. How can metabolic stability be improved for therapeutic applications?
- Methodology :
- Liver Microsome Assays : Incubate with rat/human microsomes (1 mg/mL, NADPH-regenerating system) to identify oxidative hotspots (e.g., N-dealkylation).
- Derivatization : Introduce electron-withdrawing groups (e.g., fluorine) at metabolically labile positions to block CYP3A4-mediated degradation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
